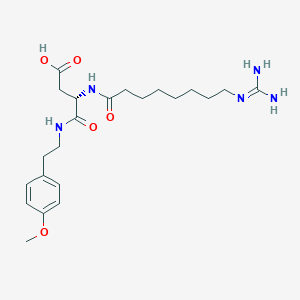

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide

Description

Properties

CAS No. |

126631-86-5 |

|---|---|

Molecular Formula |

C22H35N5O5 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |

InChI Key |

LVVRYABDHQGPGK-SFHVURJKSA-N |

SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

Other CAS No. |

126631-86-5 |

Synonyms |

3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |

Origin of Product |

United States |

Preparation Methods

Resin Preparation and Initial Coupling

The solid-phase synthesis begins with anchoring Fmoc-protected aspartic acid to a Sasrin® resin, a hydroxymethylphenoxy-modified polystyrene support. The resin’s high acid sensitivity enables mild cleavage conditions. Fmoc-Asp(OtBu)-OH is activated with dicyclohexylcarbodiimide (DCC) and coupled with 4-methoxyphenylethylamine in dichloromethane (DCM). After t-butyl (OtBu) group removal with trifluoroacetic acid (TFA), the product is attached to the resin via ester linkage, achieving a substitution rate of 0.326 mmol/g.

Sequential Deprotection and Guanidination

The Fmoc group is cleaved with 20% piperidine in dimethylformamide (DMF), exposing the α-amino group. 8-Aminooctanoic acid, pre-activated with DCC and 4-dimethylaminopyridine (DMAP), is coupled to the resin-bound aspartic acid. Subsequent guanidination uses 3,5-dimethylpyrazole-1-carboxamidine in DMF, converting the primary amine to a guanidine moiety. The resin is then washed extensively to remove excess reagents.

Cleavage and Purification

The final compound is cleaved from the resin using 2% TFA in DCM, followed by reversed-phase HPLC on a C-18 column with a gradient of acetonitrile (15% v/v) and 0.5% TFA. This yields >95% purity, confirmed by analytical HPLC and mass spectrometry.

Solution-Phase Synthesis

Aspartic Acid Amide Formation

Boc-Asp(OBzl)-OH (Boc = tert-butyloxycarbonyl; Bzl = benzyl) is activated with DCC in DCM and reacted with 4-methoxyphenylethylamine. The benzyl ester is hydrogenated over palladium/carbon (Pd/C) in methanol, yielding Boc-Asp-2-(4-methoxyphenyl)ethylamide. Boc deprotection with HCl/dioxane provides the free amine.

Guanidino Alkanoic Acid Coupling

8-Aminooctanoic acid is guanidinated using guanidine carbonate in aqueous sulfuric acid, followed by neutralization with barium hydroxide. The resultant 8-guanidinooctanoic acid is coupled to the aspartic acid amide via mixed carbonic anhydride activation with di-(N-succinimidyl) oxalate. The reaction proceeds in DMF with DMAP catalysis.

Final Deprotection and Isolation

Residual protecting groups are removed by TFA treatment, and the crude product is purified via ion-exchange chromatography, achieving a yield of 68–72%. Purity is validated by NMR (¹H, ¹³C) and high-resolution mass spectrometry.

Comparative Analysis of Synthetic Routes

| Parameter | Solid-Phase Method | Solution-Phase Method |

|---|---|---|

| Resin/Support | Sasrin® resin (0.7 mmol/g loading) | None |

| Protection Scheme | Fmoc for amine; OtBu for aspartic acid side chain | Boc for amine; Bzl for aspartic acid side chain |

| Key Reagents | DCC, DMAP, 3,5-dimethylpyrazole-1-carboxamidine | DCC, Pd/C, guanidine carbonate, di-(N-succinimidyl) oxalate |

| Reaction Time | 5–7 days | 3–4 days |

| Yield | 45–50% | 68–72% |

| Purity | >95% (HPLC) | >90% (HPLC) |

| Scalability | Suitable for milligram-to-gram scale | Optimal for multigram synthesis |

Table 1: Comparative evaluation of solid-phase and solution-phase synthesis routes.

Optimization Strategies

Guanidination Efficiency

The use of 3,5-dimethylpyrazole-1-carboxamidine in solid-phase synthesis minimizes side reactions, achieving >90% guanidination efficiency. In solution-phase, guanidine carbonate’s low solubility necessitates prolonged reflux (48–72 hours), which is mitigated by barium hydroxide neutralization.

Chemical Reactions Analysis

SC-47643 undergoes several types of chemical reactions, including:

Inhibition of fibrinogen binding: SC-47643 inhibits the binding of fibrinogen to activated platelets, preventing platelet aggregation.

Interaction with platelet glycoprotein IIb/IIIa receptor: The compound interacts with the glycoprotein IIb/IIIa receptor on platelets, blocking the receptor’s ability to bind fibrinogen.

Common reagents and conditions used in these reactions include:

Platelet-rich plasma: Used to study the inhibitory effects of SC-47643 on platelet aggregation.

Adenosine diphosphate: Used as an agonist to induce platelet aggregation in experimental setups.

Scientific Research Applications

SC-47643 has several scientific research applications, including:

Antiplatelet and antithrombotic agent: SC-47643 is used in research as an antiplatelet and antithrombotic agent due to its ability to inhibit platelet aggregation.

Study of platelet aggregation mechanisms: The compound is used to study the mechanisms of platelet aggregation and the role of the glycoprotein IIb/IIIa receptor in this process.

Development of new therapeutic agents: SC-47643 serves as a model compound for the development of new therapeutic agents targeting platelet aggregation and thrombosis.

Mechanism of Action

SC-47643 exerts its effects by mimicking the arginine-glycine-aspartic acid sequence, which is recognized by the platelet glycoprotein IIb/IIIa receptor. The compound binds to this receptor, inhibiting the binding of fibrinogen to activated platelets. This inhibition prevents platelet aggregation and reduces the risk of thrombosis .

Comparison with Similar Compounds

SC-47643 is similar to other peptide mimetics that target the glycoprotein IIb/IIIa receptor. Some similar compounds include:

SC-46749: Another peptide mimetic that inhibits fibrinogen binding to activated platelets.

RGDS: A peptide sequence that also inhibits fibrinogen binding to the glycoprotein IIb/IIIa receptor.

SC-47643 is unique in its specific modifications that enhance its inhibitory potency and selectivity for the glycoprotein IIb/IIIa receptor .

Biological Activity

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C22H35N5O5, and it has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a guanidine group, an octanoyl chain, and an aspartic acid moiety modified with a 4-methoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.

- Molecular Weight : 445.56 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Shows stability under physiological conditions but may degrade under extreme pH or temperature.

Biological Activity

The biological activity of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has been studied in various contexts, with significant findings related to its pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

- Neurodegenerative Models : Animal models treated with this compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth of cancer cells | |

| Neuroprotective | Protects neurons from degeneration | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide exerts its biological effects. Key findings include:

- Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.

- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and stress response, providing insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.